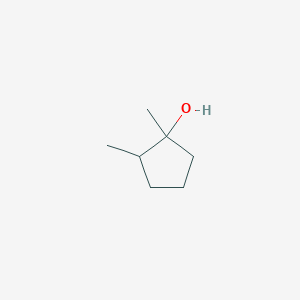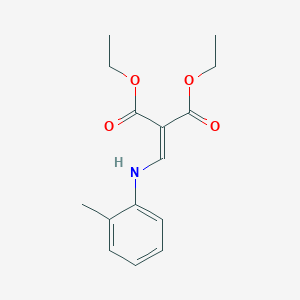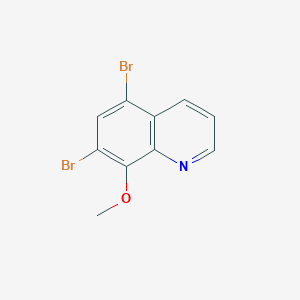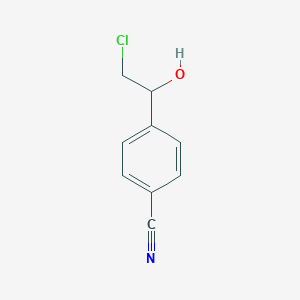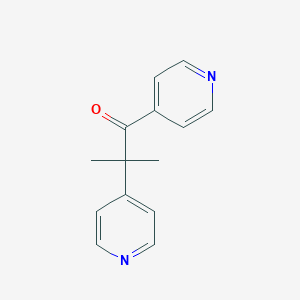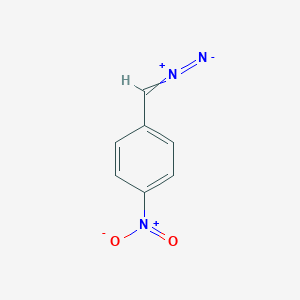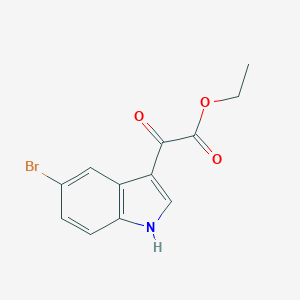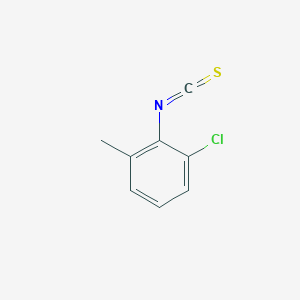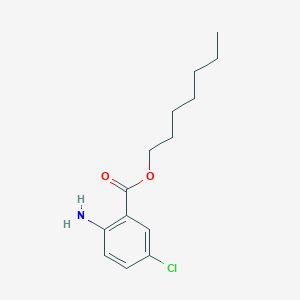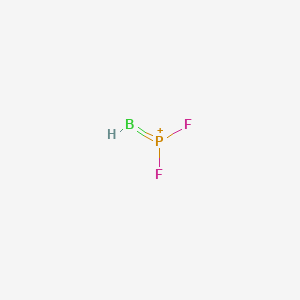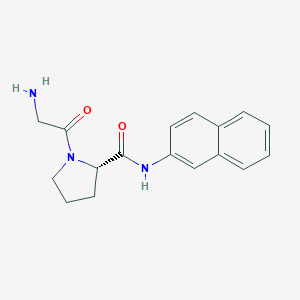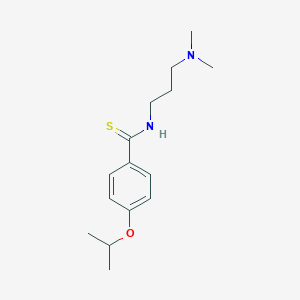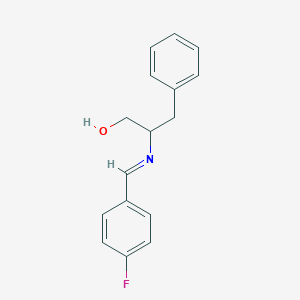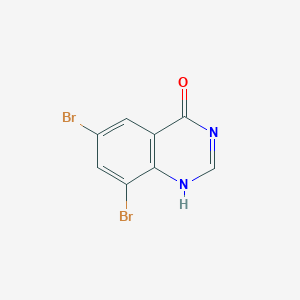![molecular formula C24H40O2 B102686 [(m-Pentadecylphenoxy)methyl]oxirane CAS No. 16611-96-4](/img/structure/B102686.png)
[(m-Pentadecylphenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(m-Pentadecylphenoxy)methyl]oxirane, also known as PPME, is a chemical compound that has been widely used in scientific research due to its unique properties. PPME is a cyclic ether that contains an epoxide group and a long-chain alkyl group. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Mechanism Of Action
[(m-Pentadecylphenoxy)methyl]oxirane has been shown to disrupt cell membranes and alter their permeability. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
[(m-Pentadecylphenoxy)methyl]oxirane has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative activities. It has also been shown to have neuroprotective effects and to enhance the activity of certain immune cells.
Advantages And Limitations For Lab Experiments
[(m-Pentadecylphenoxy)methyl]oxirane has several advantages for use in lab experiments, including its ability to penetrate cell membranes and target specific cells. However, its long-chain alkyl group can also make it difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on [(m-Pentadecylphenoxy)methyl]oxirane, including its use as a drug delivery system for targeted cancer therapy, its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, and its use as a coating material for biomedical implants. Further research is also needed to better understand its mechanism of action and potential side effects.
Synthesis Methods
[(m-Pentadecylphenoxy)methyl]oxirane can be synthesized using different methods, including the reaction between m-pentadecylphenol and epichlorohydrin in the presence of a catalyst. The resulting product is then treated with an alkali to form [(m-Pentadecylphenoxy)methyl]oxirane. Other methods include the reaction between m-pentadecylphenol and oxirane in the presence of a catalyst or the reaction between m-pentadecylphenol and ethylene oxide.
Scientific Research Applications
[(m-Pentadecylphenoxy)methyl]oxirane has been used in various scientific research applications, including as a surfactant in emulsion polymerization, as a coating material for nanoparticles, and as a stabilizer for colloidal systems. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes and target specific cells.
properties
CAS RN |
16611-96-4 |
|---|---|
Product Name |
[(m-Pentadecylphenoxy)methyl]oxirane |
Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-[(3-pentadecylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(19-22)25-20-24-21-26-24/h15,17-19,24H,2-14,16,20-21H2,1H3 |
InChI Key |
FLMRHAZRTLGUHB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC2CO2 |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC2CO2 |
Other CAS RN |
16611-96-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



